2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one
Description
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2'-phenylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C17H16N2O/c20-16-17(13-8-4-5-9-14(13)19-16)10-11-18-15(17)12-6-2-1-3-7-12/h1-9,15,18H,10-11H2,(H,19,20) |
InChI Key |
GSGZVMALTPALHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C12C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method is the reaction of azomethine ylides, generated in situ from secondary α-amino acids (such as proline or sarcosine) and dialkyl acetylenedicarboxylate, with 3-methyleneoxindoles . This reaction is usually carried out in refluxing ethanol and results in high yields and diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for 2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Routes and Cycloaddition Reactions
The core structure of 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one is typically synthesized via 1,3-dipolar cycloaddition (32CA) reactions. Key methodologies include:
Azomethine Ylide-Based [3+2] Cycloaddition
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Reagents : Azomethine ylides (generated in situ from isatin and sarcosine) react with α,β-unsaturated dipolarophiles such as (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones .
-
Conditions : Ethanol under reflux (4–7 h), achieving yields of 65–96% .
-
Regioselectivity : Favors α-attack (exo transition state) due to reduced steric hindrance and electrostatic repulsion between carbonyl groups .
Three-Component Reaction with Benzo[d]thiazol-2-yl Acrylonitriles
-
Mechanism : Combines isatin, N-methylglycine, and (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles to form spiro-pyrrolidine derivatives .
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Diastereoselectivity : Ranges from 1:1 to 3:1 (exo/endo) depending on substituents .
Transition-State Analysis
-
DFT Calculations : At the B3LYP/cc-pVTZ level, global electrophilicity (ω = 1.32 eV) and nucleophilicity (N = 3.21) indices confirm polar reaction mechanisms .
-
Electron Density Transfer : Global Electron Density Transfer (GEDT) values of 0.18–0.24 e indicate electron flux from azomethine ylide to dipolarophile .
Steric and Electronic Effects
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Substituent Impact : Electron-withdrawing groups (e.g., nitro) on dipolarophiles increase activation energy by 2–4 kcal/mol, while bulky aryl groups favor exo selectivity .
N-Alkylation
-
Procedure : Treatment with benzyl bromide (BnBr) and K₂CO₃ in DMF at 40°C for 2 h yields N-benzylated derivatives (70% yield) .
Crystallographic Studies
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Hydrogen Bonding : Intermolecular N–H···O bonds stabilize spiro-pyrrolidine frameworks, with R₂²(8) ring motifs observed in X-ray structures .
Table 1: Solvent Effects on Cycloaddition Yields
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Toluene | 16 | 20–26 |
| Acetonitrile | 9–12 | 40–65 |
| Ethanol | 4–7.5 | 65–96 |
Table 2: Impact of Substituents on Diastereoselectivity
| Dipolarophile Substituent | exo/endo Ratio |
|---|---|
| 4-NO₂-C₆H₄ | 3:1 |
| 4-OMe-C₆H₄ | 1:1 |
| 4-Cl-C₆H₄ | 2:1 |
Scientific Research Applications
Numerous studies have highlighted the biological potential of 2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one and its derivatives. These compounds exhibit various pharmacological effects, including:
- Antidepressant Activity : Research indicates that derivatives of spiro[indoline-3,3'-pyrrolidin]-2-one can act as ligands for aminergic G-protein coupled receptors (GPCRs), particularly the serotonin receptor 5-HT6. These interactions suggest potential applications in treating mood disorders and depression .
- Cholinesterase Inhibition : Some derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease therapies, including Alzheimer's disease. For instance, certain synthesized compounds showed comparable efficacy to Donepezil, a clinically used cholinesterase inhibitor .
- Anticancer Properties : The compound's structural analogs have been evaluated for their anticancer activities. Some studies reported that these compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Therapeutic Applications
The unique properties of this compound make it a candidate for various therapeutic applications:
- Neurological Disorders : Due to its interaction with GPCRs and cholinesterase inhibition, this compound is being explored for potential treatments for Alzheimer's disease and other cognitive impairments .
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for developing new anticancer therapies .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various experimental settings:
Mechanism of Action
The mechanism of action of 2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The spirocyclic framework allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, it might inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Key Structural Differences :
- Ring Junction : The position of the pyrrolidine ring (3,3' vs. 3,2') affects conformational flexibility and receptor binding .
- Substituents : Electron-donating groups (EDGs, e.g., methoxy) enhance antileishmanial activity, while electron-withdrawing groups (EWGs, e.g., nitro) improve anticancer potency .
Antileishmanial Activity
- 2’-Phenyl Derivatives: Exhibit moderate-to-potent activity against Leishmania donovani (e.g., compound 24e: IC50 = 0.96 µM) via inhibition of topoisomerase IB (LTopIB) .
- Comparison with Amphotericin B: Less potent than the standard drug (IC50 = 0.06 µM) but offer structural novelty and reduced toxicity .
Anticancer Activity
Neurological Targets
- 5-HT6 Receptor Affinity : 2’-Phenyl derivatives achieve submicromolar binding (Ki < 1 µM) due to hydrophobic interactions with D3.32 residues, contrasting with indole-based ligands lacking spiro complexity .
Crystallographic and Conformational Analysis
- Planar Oxyindole Rings : RMS deviations of 0.031 Å in 5’-phenylspiro derivatives ensure structural rigidity, critical for hydrogen bonding (N-H···O motifs) and stability .
- Twisted Envelope Conformation : Observed in spiro-pyrrolidine rings, with flap distances of 0.531 Å, influencing molecular docking and receptor interactions .
Biological Activity
2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have demonstrated the following mechanisms:
- Microtubule Assembly Inhibition : Compounds related to this class have shown the ability to inhibit microtubule assembly, which is crucial for cell division. This mechanism is significant in cancer treatment as it can lead to apoptosis in rapidly dividing cells.
- Cholinesterase Inhibition : Some derivatives have exhibited potent inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Preliminary studies indicate that these compounds possess antimicrobial properties, effective against various bacterial strains .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituents Impact : The presence and type of substituents on the spiro[indoline] scaffold significantly influence biological activities. For instance, halogen substitutions have been linked to enhanced anticancer properties while reducing cardiotoxicity .
- Potency Variations : Different derivatives have shown varying IC50 values against cancer cell lines, with some exhibiting potent antitumor activities at concentrations as low as 0.32 µM against non-small cell lung cancer cells .
Case Studies
Several studies have investigated the biological activities of spiro[indoline] derivatives:
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Anticancer Activity :
Compound IC50 (µM) Cell Line 6m 3.597 MCF7 6l 3.986 MCF7 5-FU 3.15 MCF7 - Antimicrobial Properties :
Q & A
Q. What are the common synthetic routes for preparing 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives, and how do reaction conditions influence stereochemical outcomes?
Answer: The synthesis of spirooxindole derivatives often employs 1,3-dipolar cycloaddition of azomethine ylides to exocyclic olefins, enabling the construction of the spiro-pyrrolidine core . Microwave-assisted synthesis is widely used to enhance reaction efficiency and stereocontrol, as demonstrated in the preparation of 4'-aryl-1'-methyl derivatives via one-pot, three-component reactions . Solvent polarity and catalyst selection (e.g., sulfated titania or DBU) significantly impact reaction yields and stereoselectivity. For example, ethylene glycol as a solvent with DBU as a base facilitates cascade Michael/cyclization reactions at 100°C, achieving high diastereomeric purity .
Q. How can researchers confirm the stereochemical configuration and spatial arrangement of spirooxindole derivatives?
Answer: X-ray crystallography is the gold standard for determining absolute stereochemistry. For instance, crystal structures of 4'-nitro derivatives revealed an envelope conformation of the pyrrolidine ring and near-orthogonal dihedral angles (88.89°) between the indoline and pyrrolidine planes . NMR spectroscopy (e.g., NOESY for spatial proximity) and HRMS validate molecular connectivity, while single-crystal diffraction (space group P-2(1)/n) confirms enantiomeric relationships .
Q. How do intermolecular interactions and crystal packing affect the physicochemical properties and stability of these derivatives?
Answer: Intermolecular N–H···O hydrogen bonds stabilize crystal lattices via R22(8) ring motifs, as observed in nitro-substituted derivatives . Methoxy or phenyl substituents alter packing efficiency, with bulky groups (e.g., 4-methoxyphenyl) inducing conformational inversion relative to the indoline ring . These interactions influence solubility and thermal stability, critical for formulation in biological assays.
Advanced Research Questions
Q. What methodologies evaluate the biological activity of these derivatives, and how can SAR guide optimization?
Answer: Antileishmanial , antimicrobial , and 5-HT6 receptor inhibition assays are common bioactivity screens. For example, spirooxindoles with electron-withdrawing groups (e.g., nitro) show enhanced antileishmanial activity due to improved target (e.g., Leishmania donovani) binding . Structure-activity relationship (SAR) studies reveal that substituents at the 3' and 4' positions modulate potency. Docking studies against MDM2 or 5-HT6R highlight the role of hydrophobic interactions and hydrogen bonding in target engagement .
Q. What computational approaches predict binding affinity and selectivity for therapeutic targets?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding modes to targets like MDM2 or acetylcholinesterase (AChE). Scoring functions (e.g., MM/GBSA) quantify binding energies, while in silico ADME (SwissADME) predicts pharmacokinetic properties . For instance, naphthoyl-substituted derivatives exhibit high 5-HT6R selectivity due to complementary π-π stacking with receptor residues .
Q. How can researchers resolve contradictions in biological activity data between structurally similar derivatives?
Answer: Contradictions often arise from conformational flexibility or substituent electronic effects . Comparative crystallography and SAR analysis can identify critical pharmacophores. For example, replacing phenyl with methoxyphenyl inverts spatial orientation, altering bioactivity despite similar substituent bulk . Dose-response assays and kinetic studies (e.g., IC50 shifts) further clarify mechanisms.
Q. What strategies achieve enantiomeric purity during synthesis, and what chiral resolution techniques are effective?
Answer: Chiral auxiliaries (e.g., (S)-trityloxymethyl groups) or asymmetric catalysis (e.g., Cu(II) coordination polymers) enable enantioselective synthesis . Chiral HPLC and polarimetry resolve racemic mixtures, while X-ray crystallography confirms enantiopurity via Flack parameters .
Q. How do cascade reactions streamline the construction of the spiro[indoline-3,3'-pyrrolidin]-2-one core?
Answer: Cascade reactions, such as Michael/cyclization sequences, efficiently assemble the spiro core in one pot. For example, 3-aminoindolin-2-ones react with enones in ethylene glycol under DBU catalysis, achieving >80% yield via a six-membered transition state . Solvent choice (polar aprotic vs. glycols) and temperature (80–100°C) are critical for minimizing side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
